An In-depth Technical Guide to the Synthesis and Purification of 2,2,2-Trichloroacetaldehyde Hydrate (Chloral Hydrate)
An In-depth Technical Guide to the Synthesis and Purification of 2,2,2-Trichloroacetaldehyde Hydrate (Chloral Hydrate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2,2,2-Trichloroacetaldehyde Hydrate, commonly known as chloral hydrate. It details the predominant manufacturing processes, including the traditional chlorination of ethanol and a more contemporary, greener approach. Additionally, this guide outlines rigorous purification protocols essential for obtaining high-purity chloral hydrate suitable for research and pharmaceutical applications.
Introduction
Chloral hydrate (C₂H₃Cl₃O₂) is a geminal diol first synthesized in 1832 by Justus von Liebig.[1] It is a crystalline solid that has historically been used as a sedative and hypnotic agent.[2] In modern research, it serves as a reagent in organic synthesis and as a clearing agent in microscopy.[2] The production of high-purity chloral hydrate is crucial for its application in regulated industries. Technical-grade chloral typically ranges from 94% to 99% purity, with impurities such as water, chloroform, hydrogen chloride, and dichloroacetaldehyde.[3][4] For pharmaceutical use, the United States Pharmacopeia (USP) specifies a purity of not less than 99.5%.[3][4]
Synthesis Methodologies
Two primary methodologies for the synthesis of chloral hydrate are discussed: the traditional chlorination of ethanol or acetaldehyde and a modern alternative involving the reduction and oxidation of trichloroacetyl chloride.
The most established industrial method for producing chloral hydrate is the chlorination of ethanol.[2] This process involves the reaction of chlorine gas with ethanol in an acidic solution, which proceeds through several chlorinated intermediates. The resulting anhydrous chloral is then hydrated to form chloral hydrate.[5]
Reaction Equation: 4 Cl₂ + C₂H₅OH + H₂O → Cl₃CCH(OH)₂ + 5 HCl[6]
Experimental Protocol: Chlorination of Ethanol
Materials:
-
Absolute Ethanol (100 ml)
-
Dry Chlorine Gas
-
Concentrated Sulfuric Acid
-
Calcium Carbonate or Calcium Oxide
-
Water
Equipment:
-
Ice-cooled reaction flask with a reflux condenser
-
Gas inlet tube
-
Distillation apparatus
-
Fractionating column
-
Heating mantle
Procedure:
-
Chlorination: Place 100 ml of absolute ethyl alcohol into an ice-cooled flask equipped with a reflux condenser. Pass a current of dry chlorine gas through the alcohol while maintaining the temperature below 10°C.[7] After the initial absorption, gently warm the mixture to 60°C and continue the saturation with chlorine. The reaction is considered complete when the density of the solution reaches approximately 1.4 g/ml.[7] A more extensive industrial process involves a gradual temperature increase from 0°C to 90°C over the course of the reaction.[2] Antimony trichloride may be used as a catalyst.[2]
-
Dehydration and Initial Distillation: Allow the reaction mixture to cool. Cautiously mix the crude product with an equal volume of concentrated sulfuric acid. This step dehydrates the intermediate products and evolves hydrogen chloride and ethyl chloride.[7] Distill the mixture.
-
Neutralization and Redistillation: Neutralize the distillate with calcium oxide or carbonate and redistill the liquid.[7]
-
Fractional Distillation: Purify the resulting product by fractional distillation. Ethyl chloride and hydrogen chloride will distill first, followed by unreacted ethanol between 70°C and 90°C. The chloral fraction begins to distill at temperatures above 90°C.[7]
-
Hydration: To form chloral hydrate, mix the purified anhydrous chloral with approximately one-fifth of its weight in water. The mixture will slowly solidify into a crystalline mass of chloral hydrate.[7]
Safety Precautions:
-
This procedure must be conducted in a well-ventilated fume hood due to the high toxicity of chlorine gas and the evolution of hydrogen chloride.
-
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
The reaction of concentrated sulfuric acid with the crude product is exothermic and should be performed with caution and adequate cooling.
A more modern and environmentally friendly approach avoids the use of highly toxic chlorine gas. This method utilizes trichloroacetyl chloride as a starting material, which is reduced to trichloroethanol and then oxidized to chloral.[8]
Experimental Protocol: Green Synthesis
Materials:
-
Trichloroacetyl chloride
-
Sodium borohydride or potassium borohydride (reducing agent)
-
An appropriate oxidant and catalyst
-
Organic solvents (e.g., dichloromethane, ethyl acetate)
-
Water
-
A poor solvent for crystallization (e.g., n-hexane, n-heptane)
Procedure:
-
Reduction: Dissolve trichloroacetyl chloride in an organic solvent. Add a reducing agent such as sodium borohydride or potassium borohydride to prepare trichloroethanol. The reaction is typically carried out at a temperature between -10°C and 10°C.[8]
-
Oxidation: The trichloroethanol is then oxidized to chloral in the presence of an oxidant and a catalyst. This step is generally performed at a temperature between -10°C and 0°C.[8]
-
Hydration and Recrystallization: The resulting chloral is reacted with water (molar ratio of water to chloral between 1.0 and 2.0 to 1). The chloral hydrate is then purified by recrystallization using a benign organic solvent and a poor organic solvent to induce precipitation.[8]
Safety Precautions:
-
While this method avoids chlorine gas, all chemicals should be handled with appropriate safety measures in a fume hood.
-
Reducing agents like sodium borohydride can react violently with water and should be handled with care.
Purification Methodologies
High-purity chloral hydrate is essential for many applications. The primary methods for purification are distillation of anhydrous chloral and recrystallization of chloral hydrate.
Anhydrous chloral can be purified by fractional distillation.[7] To obtain anhydrous chloral from chloral hydrate, the hydrate is heated with concentrated sulfuric acid, which acts as a dehydrating agent.[9]
Experimental Protocol: Dehydration and Distillation
Materials:
-
Crude Chloral Hydrate (10 g)
-
Concentrated Sulfuric Acid (5 ml)
Equipment:
-
Small distilling flask
-
Heating mantle
-
Condenser and receiving flask
Procedure:
-
Mix 10 g of chloral hydrate with 5 ml of concentrated sulfuric acid in a small distilling flask.[7][9]
-
Gently heat the mixture. Anhydrous chloral, which has a boiling point of approximately 97.8°C, will distill over.[2]
-
Collect the colorless liquid of pure chloral.[7]
Recrystallization is an effective method for achieving high purity of solid chloral hydrate.[10] The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.[11]
Experimental Protocol: Recrystallization
Materials:
-
Crude Chloral Hydrate
-
A suitable solvent (e.g., chloroform, carbon disulfide, or a two-solvent system like dichloromethane and n-hexane)[8]
Equipment:
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Filtration apparatus (Buchner funnel, filter flask)
Procedure:
-
Solvent Selection: Choose a solvent in which chloral hydrate has high solubility at elevated temperatures and low solubility at room or lower temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude chloral hydrate in a minimal amount of the hot solvent to create a saturated solution.[12]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[13]
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can enhance crystal formation.[12]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10]
-
Drying: Dry the purified crystals.
Data Presentation
The following tables summarize key quantitative data for 2,2,2-Trichloroacetaldehyde Hydrate.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₃Cl₃O₂ | [5] |
| Molecular Weight | 165.4 g/mol | [5] |
| Melting Point | 57 °C | [2] |
| Boiling Point | 96 °C (decomposes into chloral and water) | [2] |
| Density | 1.9081 g/cm³ at 20 °C/4 °C | [2] |
| Solubility | Very soluble in water and olive oil | [2] |
Table 2: Synthesis Reaction Parameters
| Parameter | Method 1: Chlorination of Ethanol | Method 2: Green Synthesis | Reference(s) |
| Starting Materials | Ethanol, Chlorine | Trichloroacetyl chloride, Reducing Agent | [2][8] |
| Catalyst | Antimony trichloride (optional) | Varies depending on the oxidation step | [2][8] |
| Reaction Temperature | Gradual increase from 0°C to 90°C | Reduction: -10°C to 10°C; Oxidation: -10°C to 0°C | [2][8] |
| Key Intermediates | Chlorinated ethanol derivatives, Anhydrous chloral | Trichloroethanol, Anhydrous chloral | [8] |
Visualizations
The following diagrams illustrate the workflows for the synthesis and purification of chloral hydrate.
Caption: Synthesis pathways for chloral hydrate.
Caption: Purification workflows for chloral hydrate.
References
- 1. Chloral hydrate - Wikipedia [en.wikipedia.org]
- 2. CHLORAL AND CHLORAL HYDRATE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chloral and chloral hydrate - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. Chloral hydrate synthesis - chemicalbook [chemicalbook.com]
- 6. Chloral hydrate - Sciencemadness Wiki [sciencemadness.org]
- 7. prepchem.com [prepchem.com]
- 8. CN112374966B - Preparation method of chloral hydrate - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Home Page [chem.ualberta.ca]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
